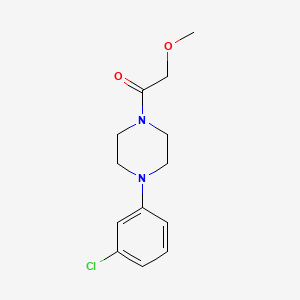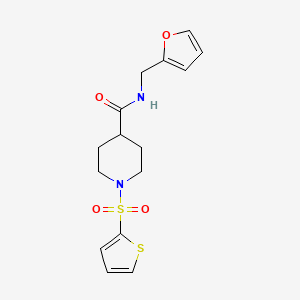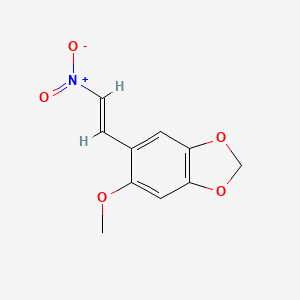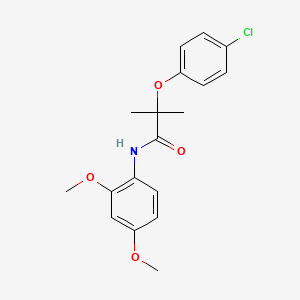![molecular formula C20H24N2O3 B5819764 N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide, also known as Boc-3-ethoxybenzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This molecule is a derivative of benzamide and has a molecular formula of C20H27NO4.
Mécanisme D'action
The mechanism of action of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide involves the inhibition of specific enzymes or proteins that are involved in the progression of various diseases. For example, this molecule has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the development of cancer.
Biochemical and Physiological Effects
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this molecule has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide in lab experiments is its high potency and selectivity towards specific enzymes or proteins. Additionally, this molecule has low toxicity and can be easily synthesized and purified. However, one of the limitations of using N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide. One potential direction is the investigation of its potential applications in the treatment of other diseases such as cardiovascular diseases and diabetes. Additionally, the development of more potent and selective analogs of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide could lead to the discovery of novel drug candidates for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide could provide valuable insights into the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide involves the reaction of 3-ethoxybenzoic acid with N-tert-butoxycarbonyl-1,3-phenylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamidebenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this molecule is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-tert-butyl-3-[(3-ethoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-5-25-17-11-7-9-15(13-17)18(23)21-16-10-6-8-14(12-16)19(24)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDADVSSFLHXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)

![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)

![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)


![1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5819784.png)
